2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide is a synthetic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific structure of this compound features a bromophenoxy group and a quinazolinone moiety, which contribute to its potential pharmacological effects.
2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide is classified under the following categories:
The synthesis of 2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide can be achieved through several methods:
Technical details regarding reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity .
The molecular structure of 2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide can be described as follows:
C(C(=O)N)C1=NC(=O)C2=C1C(=CN=C2S)C(=O)C
The compound exhibits several chemical reactivity patterns typical of quinazolinone derivatives:
Technical details regarding reaction conditions and mechanisms are essential for understanding these transformations .
The mechanism of action for 2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide is not fully elucidated but may involve:
Data on specific targets and pathways would enhance understanding but are currently limited .
Relevant data such as melting point, boiling point, and spectral data (NMR, IR) would provide further insights into its properties but are not specified in available sources .
The applications of 2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide are primarily in scientific research:
CAS No.: 143545-90-8
CAS No.: 9056-36-4
CAS No.: 254114-34-6
CAS No.:
CAS No.:
CAS No.: 2138047-64-8